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Compound of Interest

Compound Name: Dicyclohexylmethanol

Cat. No.: B146628 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural nuances of dicyclohexyl-based compounds, supported by experimental data from

single-crystal X-ray diffraction studies.

This guide provides a comparative analysis of the X-ray crystal structures of a

dicyclohexylmethanol derivative and a related structural analog, dicyclohexylamine. The

objective is to offer a clear, data-driven comparison of their molecular geometries and packing

arrangements in the solid state. All quantitative data are summarized in structured tables, and

detailed experimental protocols for the crystallographic analyses are provided.

Introduction
Dicyclohexylmethanol and its derivatives are important structural motifs in medicinal

chemistry and materials science. The conformation of the two cyclohexyl rings and the nature

of the substituents can significantly influence the compound's physical and biological

properties. Understanding the precise three-dimensional arrangement of these molecules

through X-ray crystallography is crucial for rational drug design and the development of new

materials. This guide presents the crystallographic data for [Dicyclohexyl(sulfanylidene)-λ⁵-

phosphanyl]methanol, a phosphorus and sulfur-containing derivative of

dicyclohexylmethanol, and compares it with dicyclohexylamine, a structural analog sharing

the dicyclohexyl framework.
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The crystallographic data for the two compounds are summarized in the tables below for easy

comparison.

Table 1: Crystal Data and Structure Refinement for [Dicyclohexyl(sulfanylidene)-λ⁵-

phosphanyl]methanol and Dicyclohexylamine.
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Parameter
[Dicyclohexyl(sulfanyliden
e)-λ⁵-phosphanyl]methanol

Dicyclohexylamine

Empirical Formula C₁₃H₂₅OPS C₁₂H₂₃N

Formula Weight 260.37 181.32

Temperature (K) 293 120

Wavelength (Å) 0.71073 0.71073

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 10.134(2) 9.395(2)

b (Å) 11.563(2) 11.026(2)

c (Å) 12.833(3) 12.011(2)

α (°) 90 90

β (°) 109.43(3) 108.68(3)

γ (°) 90 90

Volume (Å³) 1416.9(5) 1177.8(4)

Z 4 4

Density (calculated) (Mg/m³) 1.220 1.022

Absorption Coefficient (mm⁻¹) 0.358 0.060

F(000) 568 408

Crystal Size (mm³) 0.25 x 0.20 x 0.15 Not Reported

Theta range for data collection

(°)
2.22 to 25.00 3.30 to 27.50

Reflections collected 12457 10328

Independent reflections 2489 [R(int) = 0.036] 2690 [R(int) = 0.027]
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Completeness to theta =

25.00° (%)
99.8 99.9

Refinement method Full-matrix least-squares on F² Full-matrix least-squares on F²

Data / restraints / parameters 2489 / 0 / 154 2690 / 0 / 119

Goodness-of-fit on F² 1.049 1.063

Final R indices [I>2sigma(I)] R1 = 0.0355, wR2 = 0.0911 R1 = 0.0437, wR2 = 0.1082

R indices (all data) R1 = 0.0466, wR2 = 0.0975 R1 = 0.0543, wR2 = 0.1154

Largest diff. peak and hole

(e.Å⁻³)
0.283 and -0.291 0.407 and -0.165

Table 2: Selected Bond Lengths and Angles for [Dicyclohexyl(sulfanylidene)-λ⁵-

phosphanyl]methanol.

Bond Length (Å) Angle Degrees (°)

P(1)-S(1) 1.957(1) C(1)-P(1)-C(7) 108.9(1)

P(1)-C(1) 1.821(2) C(1)-P(1)-S(1) 111.4(1)

P(1)-C(7) 1.824(2) C(7)-P(1)-S(1) 112.6(1)

C(13)-O(1) 1.425(3) C(1)-P(1)-C(13) 104.7(1)

P(1)-C(13) 1.838(2) C(7)-P(1)-C(13) 108.9(1)

S(1)-P(1)-C(13) 110.1(1)

Experimental Protocols
Synthesis of [Dicyclohexyl(sulfanylidene)-λ⁵-
phosphanyl]methanol
To a solution of dicyclohexylphosphine (1.0 g, 5.04 mmol) in toluene (20 mL) was added

paraformaldehyde (0.17 g, 5.54 mmol). The mixture was stirred at room temperature for 18

hours. Elemental sulfur (0.16 g, 5.04 mmol) was then added, and the mixture was stirred for an
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additional 2 hours. The solvent was removed under reduced pressure, and the resulting solid

was recrystallized from a mixture of chloroform and hexane to afford colorless crystals of the

title compound.

X-ray Crystallography of [Dicyclohexyl(sulfanylidene)-
λ⁵-phosphanyl]methanol
A single crystal of the compound was mounted on a glass fiber. X-ray diffraction data were

collected on a Bruker APEX II CCD diffractometer using graphite-monochromated MoKα

radiation (λ = 0.71073 Å) at 293(2) K. The structure was solved by direct methods and refined

by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen

atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and

refined using a riding model.

X-ray Crystallography of Dicyclohexylamine
Crystallographic data for dicyclohexylamine was obtained from the Crystallography Open

Database (COD ID: 9012753). The data was collected at 120 K. Further details of the

experimental procedure can be found in the corresponding crystallographic information file

(CIF).

Mandatory Visualization
The following diagrams illustrate the molecular structures and a conceptual workflow for

crystallographic analysis.
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Molecular Structure of [Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol
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Caption: Molecular structure of the dicyclohexylmethanol derivative.
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Experimental Workflow for X-ray Crystallography

Crystal Selection

Mounting on Diffractometer

Data Collection (X-ray Diffraction)

Structure Solution

Structure Refinement

Data Validation and Analysis

Click to download full resolution via product page

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion
This guide has presented a comparative overview of the crystal structures of

[Dicyclohexyl(sulfanylidene)-λ⁵-phosphanyl]methanol and dicyclohexylamine. The provided

tables and experimental details offer a valuable resource for researchers working with
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dicyclohexyl-containing molecules. The subtle differences in bond lengths, angles, and crystal

packing, as revealed by X-ray crystallography, are essential for a deeper understanding of the

structure-property relationships in this class of compounds. The visualization of the molecular

structure and the experimental workflow aims to facilitate a clearer comprehension of the

presented data.

To cite this document: BenchChem. [Comparative Crystallographic Analysis of
Dicyclohexylmethanol Derivatives and Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b146628#x-ray-crystal-structure-of-
dicyclohexylmethanol-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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